molecular formula C7H2F5NO3 B2807930 1,3-Difluoro-4-nitro-2-(trifluoromethoxy)benzene CAS No. 153338-22-8

1,3-Difluoro-4-nitro-2-(trifluoromethoxy)benzene

Cat. No. B2807930
CAS RN: 153338-22-8
M. Wt: 243.089
InChI Key: VEKVBPGVBXIISL-UHFFFAOYSA-N
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Description

“1,3-Difluoro-4-nitro-2-(trifluoromethyl)benzene” is a chemical compound with the molecular formula C7H2F5NO2 . It has a molecular weight of 227.09 . The compound is a yellow to brown liquid at room temperature .


Molecular Structure Analysis

The molecular structure of “1,3-Difluoro-4-nitro-2-(trifluoromethyl)benzene” consists of a benzene ring substituted with two fluorine atoms, a nitro group, and a trifluoromethyl group . The InChI code for this compound is 1S/C7H2F5NO2/c8-3-1-2-4(13(14)15)6(9)5(3)7(10,11)12/h1-2H .


Physical And Chemical Properties Analysis

“1,3-Difluoro-4-nitro-2-(trifluoromethyl)benzene” has a density of 1.6±0.1 g/cm³ . It has a boiling point of 215.8±35.0 °C at 760 mmHg . The compound has a vapor pressure of 0.2±0.4 mmHg at 25°C . The enthalpy of vaporization is 43.4±3.0 kJ/mol . The flash point is 84.3±25.9 °C .

Scientific Research Applications

Trifluoromethoxylation Reagents

The compound is used in the development of new trifluoromethoxylation reagents . Trifluoromethoxylation is a chemical reaction that introduces a trifluoromethoxy group into a molecule. This group has unique features and has become a novel moiety in various fields .

Synthesis of Heterocyclic Compounds

The compound is used in the synthesis of heterocyclic compounds . Heterocyclic compounds are organic compounds that contain at least one atom of carbon and at least one element other than carbon, such as sulfur, oxygen or nitrogen, within a ring structure. These compounds have applications in a wide range of areas, including but not limited to, pharmaceuticals, electronics, and agrochemicals .

Medicinal Chemistry

The compound has applications in medicinal chemistry . It has been used in the development of drugs for c-Met inhibition or GABA A modulating activity .

Fluorescent Probes

The compound is used in the development of fluorescent probes . Fluorescent probes are substances that absorb light of certain wavelengths and then re-emit light of longer wavelengths. They are used in a variety of scientific research applications, including biological imaging and detection of specific molecules .

Structural Units of Polymers

The compound is used as a structural unit in polymers . Polymers are large molecules composed of repeated subunits. By using the compound as a structural unit, it can impart unique properties to the polymer, such as improved strength or chemical resistance .

Thermochemical Studies

The compound is used in thermochemical studies . Thermochemistry is the study of the heat energy associated with chemical reactions. The compound’s unique structure and properties make it a valuable tool in these studies .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

1,3-difluoro-4-nitro-2-(trifluoromethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2F5NO3/c8-3-1-2-4(13(14)15)5(9)6(3)16-7(10,11)12/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEKVBPGVBXIISL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])F)OC(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2F5NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

153338-22-8
Record name 2,6-Difluor-3-nitro-1-(trifluormethoxy)benzol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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